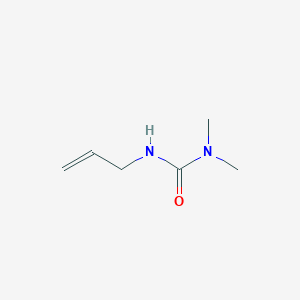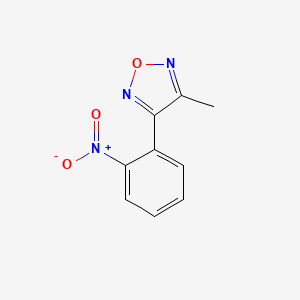
3-Methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 3-position and a nitrophenyl group at the 4-position of the oxadiazole ring. The nitrophenyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as acetic acid or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with the nitro group converted to an amino group.
Substitution: Various substituted oxadiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole can be compared with other similar compounds, such as:
4-(2-Nitrophenyl)-1,2,5-oxadiazole: Lacks the methyl group at the 3-position, which can influence its reactivity and biological activity.
3-Methyl-4-phenyl-1,2,5-oxadiazole: Lacks the nitro group, which significantly alters its electron-withdrawing properties and reactivity.
4-(2-Aminophenyl)-1,2,5-oxadiazole: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
The uniqueness of this compound lies in the combination of the methyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
88059-56-7 |
|---|---|
Molekularformel |
C9H7N3O3 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
3-methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C9H7N3O3/c1-6-9(11-15-10-6)7-4-2-3-5-8(7)12(13)14/h2-5H,1H3 |
InChI-Schlüssel |
HXDQWFSDDSBFIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NON=C1C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



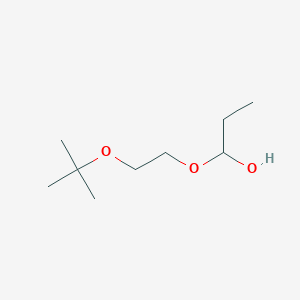
![N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium](/img/structure/B14386586.png)
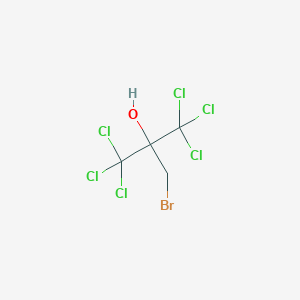

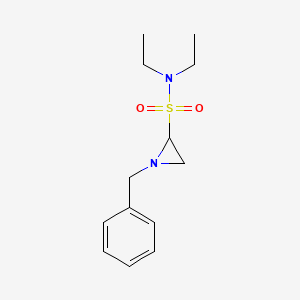
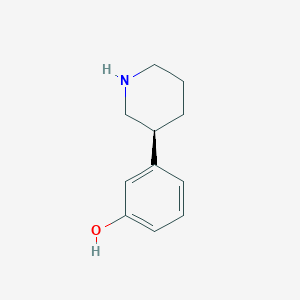

![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)
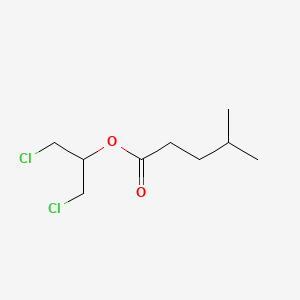
![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
